molecular formula C6H13NOS B1296861 2-Thiomorpholinoethanol CAS No. 6007-64-3

2-Thiomorpholinoethanol

Cat. No.: B1296861
CAS No.: 6007-64-3
M. Wt: 147.24 g/mol
InChI Key: QJYGLIBXIXQRHZ-UHFFFAOYSA-N
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Scientific Research Applications

2-Thiomorpholinoethanol has a wide range of applications in scientific research, including:

Safety and Hazards

The safety information available indicates that 2-Thiomorpholinoethanol may be harmful if swallowed . Precautionary measures include washing hands before and after use and avoiding eating, drinking, or smoking when using this compound .

Biochemical Analysis

Biochemical Properties

2-Thiomorpholinoethanol plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the amount of acetylcholine in the body . Acetylcholine is a crucial neurotransmitter involved in many functions, including muscle activation and memory. By inhibiting acetylcholinesterase, this compound affects the nervous system, leading to increased acetylcholine levels. This interaction highlights the compound’s potential in modulating neurotransmitter levels and influencing nervous system functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of acetylcholinesterase results in elevated acetylcholine levels, which can impact cell signaling pathways involved in neurotransmission . Additionally, changes in acetylcholine levels can affect gene expression related to neurotransmitter synthesis and degradation. The compound’s influence on cellular metabolism is also significant, as acetylcholine plays a role in energy metabolism and cellular respiration.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase. By binding to the active site of the enzyme, the compound inhibits its activity, preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. The compound’s ability to inhibit acetylcholinesterase and increase acetylcholine levels underscores its potential as a modulator of neurotransmitter activity. Additionally, changes in gene expression related to acetylcholine synthesis and degradation further contribute to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to the compound may result in adaptive changes in cellular function, including alterations in acetylcholine receptor sensitivity and gene expression related to neurotransmitter metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic signaling . At high doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and disruptions in cellular metabolism. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses result in detrimental outcomes. These findings highlight the importance of dosage optimization in studying the compound’s effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to acetylcholine metabolism. The compound interacts with enzymes such as acetylcholinesterase, influencing the breakdown and synthesis of acetylcholine . Additionally, the compound’s effects on metabolic flux and metabolite levels are significant, as changes in acetylcholine levels can impact energy metabolism and cellular respiration. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound is transported across cell membranes and distributed within various cellular compartments . Transporters and binding proteins play a role in its localization and accumulation, influencing its activity and function. The compound’s distribution within tissues also affects its overall impact on cellular processes, highlighting the importance of studying its transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholinoethanol typically involves the reaction of thiomorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to enhance the reaction efficiency and yield. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Thiomorpholinoethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Thiomorpholinoethanol can be compared with other morpholine derivatives such as:

The uniqueness of this compound lies in its combined presence of a sulfur atom and a hydroxyl group, which contribute to its distinctive chemical reactivity and biological activity .

Properties

IUPAC Name

2-thiomorpholin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYGLIBXIXQRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341779
Record name 2-(Thiomorpholin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-64-3
Record name 2-(Thiomorpholin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiomorpholin-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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